{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid
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Overview
Description
{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves several steps:
Bromination: The initial step involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone.
Methoxide-Bromide Exchange: This intermediate undergoes a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe to study cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific combination of bromine, methoxyethyl, and acridine moieties sets it apart from simpler analogs.
Properties
Molecular Formula |
C28H34BrNO6 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
2-[4-bromo-2-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C28H34BrNO6/c1-27(2)11-18-25(20(31)13-27)24(17-10-16(29)6-7-22(17)36-15-23(33)34)26-19(30(18)8-9-35-5)12-28(3,4)14-21(26)32/h6-7,10,24H,8-9,11-15H2,1-5H3,(H,33,34) |
InChI Key |
ZCJKNGZYKOXAFF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC(=O)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Br)OCC(=O)O)C(=O)C1)C |
Origin of Product |
United States |
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